[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol
Overview
Description
[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a nitro-substituted pyridine, and a phenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-nitro-2-pyridineamine with formaldehyde and a substituted phenylpiperidine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenyl and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Coupling: Boronic acids and palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medical research, [1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system .
Industry
Industrially, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their biological activities.
Pyrrolidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in medicinal chemistry.
Uniqueness
What sets [1-(2-{[(5-Nitro-2-pyridinyl)amino]methyl}phenyl)-4-piperidinyl]methanol apart is its combination of a nitro-substituted pyridine and a piperidine ring, which provides unique reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
[1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-13-14-7-9-21(10-8-14)17-4-2-1-3-15(17)11-19-18-6-5-16(12-20-18)22(24)25/h1-6,12,14,23H,7-11,13H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXZTUNVKUZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319941 | |
Record name | [1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665722 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860610-89-5 | |
Record name | [1-[2-[[(5-nitropyridin-2-yl)amino]methyl]phenyl]piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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